molecular formula C7H5Cl2N3O2 B2954353 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 1955539-84-0

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B2954353
CAS No.: 1955539-84-0
M. Wt: 234.04
InChI Key: DKBBGTGMZFBTOE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a compound with a molecular weight of 252.06 . It is a solid substance that is stored at room temperature . This compound has been used as a fluorescent probe for monitoring pH changes, demonstrating high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClN3O2.ClH.H2O/c8-4-1-9-7-10-5 (6 (12)13)3-11 (7)2-4;;/h1-3H, (H,12,13);1H;1H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature .

Scientific Research Applications

Inhibition of Corrosion

One application of derivatives related to 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is in the field of corrosion inhibition. Benzimidazole derivatives have shown potential in suppressing the corrosion of iron in hydrochloric acid solutions through adsorption on the iron surface. These findings suggest that related compounds, including those within the imidazo[1,2-a]pyrimidine class, may serve similar functions in protecting metals from corrosion in acidic environments (Khaled, 2003).

Antifolate Inhibitors of Purine Biosynthesis

Research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives, closely related to this compound, as selective inhibitors of purine biosynthesis. These compounds exhibit selectivity for high-affinity folate receptors over other transport mechanisms, offering a targeted approach in the development of antitumor agents (Deng et al., 2009).

Coordination Polymers and Supramolecular Frameworks

The versatility of this compound derivatives extends into the realm of materials science, where they have been used to construct coordination polymers and supramolecular frameworks. These materials have potential applications in catalysis, molecular recognition, and as components in nanoscale devices. The dimensionality of such structures can be influenced by solvent types or ligand substituent groups, highlighting the compound's utility in designing complex molecular architectures (Yin et al., 2021).

Antimicrobial Agents

Derivatives of this compound have shown significant antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents. This suggests a potential role in combating resistant microbial strains and highlights the broader pharmacological relevance of this chemical class (Madawali et al., 2018).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Based on previous work related to nitrogen bridgehead heterocycles, this compound has potential for use in fluorescent imaging due to its properties as a pH probe .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBGTGMZFBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955539-84-0
Record name 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
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